BI-0319

PROTAC Degradation Epigenetics GI-NETs

BI-0319 is a bifunctional PROTAC (Proteolysis-Targeting Chimera) designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the selective degradation of PTK2 (Focal Adhesion Kinase, FAK). Unlike classical ATP-competitive kinase inhibitors, BI-0319 eliminates the entire FAK protein, thereby abolishing both its kinase catalytic activity and its kinase-independent scaffold functions.

Molecular Formula C53H61F3N8O11S
Molecular Weight 1075.1712
Cat. No. B1192373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-0319
SynonymsBI-0319;  BI 0319;  BI0319
Molecular FormulaC53H61F3N8O11S
Molecular Weight1075.1712
Structural Identifiers
SMILESO=C([C@H]1N(C([C@H](C(C)(C)C)NC(CCOCCOCCOCCNC(C2=CC=C(NC3=NC=C(C(F)(F)F)C(OC4=CC=CC(CC5)=C4C5=O)=N3)C(OC)=C2)=O)=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6
InChIInChI=1S/C53H61F3N8O11S/c1-31-45(76-30-60-31)34-11-9-32(10-12-34)27-58-48(69)39-26-36(65)29-64(39)50(70)46(52(2,3)4)62-43(67)17-19-72-21-23-74-24-22-73-20-18-57-47(68)35-13-15-38(42(25-35)71-5)61-51-59-28-37(53(54,55)56)49(63-51)75-41-8-6-7-33-14-16-40(66)44(33)41/h6-13,15,25,28,30,36,39,46,65H,14,16-24,26-27,29H2,1-5H3,(H,57,68)(H,58,69)(H,62,67)(H,59,61,63)/t36-,39+,46-/m1/s1
InChIKeyQMNZPUWKYJKRLW-KFQLNYJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-0319 Procurement & Selection Guide: A VHL-Recruiting FAK PROTAC Degrader with Documented Scaffold-Function Abrogation


BI-0319 is a bifunctional PROTAC (Proteolysis-Targeting Chimera) designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the selective degradation of PTK2 (Focal Adhesion Kinase, FAK) . Unlike classical ATP-competitive kinase inhibitors, BI-0319 eliminates the entire FAK protein, thereby abolishing both its kinase catalytic activity and its kinase-independent scaffold functions [1]. The compound was originally developed by Boehringer Ingelheim and is made available to the global research community free of charge through the opnMe open innovation portal (Molecule to Order program) [2]. BI-0319 features a modular PROTAC architecture comprising a FAK-targeting warhead (derived from BI-4464), a PEG-based linker (Azido-PEG3-acid), and a VHL-recruiting ligand .

Why FAK Inhibitors and Other FAK PROTACs Cannot Substitute for BI-0319 in Scaffold-Function Studies


Procurement decisions for FAK-targeting tool compounds cannot rely on simple target-class equivalence. BI-0319 belongs to the PROTAC degrader class, which — unlike conventional FAK kinase inhibitors such as Y15 (FAK Inhibitor 14) — eliminates both enzymatic and scaffold functions of FAK [1]. Among FAK PROTACs, BI-0319 is distinguished by its VHL-recruiting mechanism (vs. cereblon-recruiting degraders such as BI-3663), and by its unique position as a well-characterized, freely available open-science tool compound with a validated negative-control diastereomer (BI-4206) [2]. Evidence below demonstrates that interchanging BI-0319 with an ATP-competitive inhibitor or a CRBN-based FAK PROTAC will yield fundamentally different experimental outcomes, particularly with respect to FAK scaffold-dependent epigenetic regulation [3].

Quantitative Differentiation Evidence for BI-0319: Head-to-Head and Cross-Study Comparator Data


BI-0319 vs. Y15 (FAK Inhibitor 14): Differential Epigenetic Regulation via H3K9 Acetylation

In a direct head-to-head comparison in GI-NET cell lines (GOT1 and COLO320DM), BI-0319 (PROTAC-FAK) uniquely reduced H3K9 acetylation levels, whereas the classical FAK kinase inhibitor Y15 did not decrease H3K9 acetylation [1]. Both compounds suppressed ERK1/2 phosphorylation and modulated RB1 expression, confirming that both engaged FAK-dependent pathways; however, the H3K9 acetylation effect was exclusive to BI-0319-mediated degradation, revealing a kinase-independent scaffold role for FAK in epigenetic regulation [2].

PROTAC Degradation Epigenetics GI-NETs

BI-0319 FAK Degradation DC50: Cross-Study Quantification in A549 Lung Cancer Cells

Quantitative degradation potency of BI-0319 has been determined in A549 lung adenocarcinoma cells. BI-0319 achieves a pDC50 of 6.7 ± 0.1, corresponding to a DC50 of approximately 243 nM for FAK degradation . By comparison to other FAK PROTACs such as BI-3663 (a CRBN-recruiting FAK PROTAC with reported DC50 ~30 nM across HCC cell lines ) and the optimized FAK PROTAC 9c (DC50 = 3.6 nM [1]), BI-0319 demonstrates intermediate degradation potency that makes it well-suited for studies where partial or titratable FAK ablation is informative rather than complete knockout.

DC50 FAK Degradation A549

BI-0319 Target Engagement Affinity vs. Parent Inhibitor BI-4464 and Degradation Selectivity

BI-0319 exhibits a binary binding affinity for PTK2/FAK of 19 nM, measured via TR-FRET assay . In kinase selectivity profiling panels, BI-0319 demonstrates selectivity that surpasses even its parent FAK inhibitor BI-4464, which is already recognized as highly kinome-selective . The degradation of FAK by BI-0319 is mechanism-dependent: a diastereomer of BI-0319 (BI-4206, the (S)-hydroxy diastereoisomer) completely abolishes VHL binding and FAK degradation activity, and co-incubation with either the parent inhibitor BI-4464 or NEDD8 inhibitors (which block VHL neddylation) abrogates degradation [1].

Binary Affinity Kinase Selectivity PTK2

BI-0319 Free-of-Charge Open-Science Access vs. Commercial-Only FAK PROTACs

BI-0319 is registered as a 'Molecule to Order' (M2O) on the Boehringer Ingelheim opnMe open innovation portal, meaning qualified academic and non-profit researchers can obtain the compound free of charge without any requirement to disclose research plans [1]. No other FAK PROTAC degrader (including BI-3663, FC-11, or PROTAC-3/7) is currently available through a comparable open-access mechanism. BI-0319 is provided alongside its negative control diastereomer BI-4206 through the same portal, eliminating the need for separate procurement of a control compound . This zero-cost, barrier-free access has already enabled peer-reviewed research, including the 2025 GI-NET study where BI-0319 was obtained directly from Boehringer Ingelheim via opnMe [2].

Open Science opnMe Procurement

BI-0319 Cell Viability and Anti-Proliferative Effects: Cross-Study Comparison with Y15 and BI-4464

In GI-NET models (GOT1 and COLO320DM cell lines), BI-0319 (PROTAC-FAK) reduced cell viability, colony formation, and invasive capacity in both 2D and 3D culture conditions [1]. BI-0319 showed antiproliferative effects broadly comparable to those of Y15 in these models, yet with the added mechanistic dimension of scaffold-function ablation [1]. However, across a broader panel of cancer cell lines, both BI-0319 and BI-3663 demonstrated effective FAK degradation but their antiproliferative effects were not superior to the parent inhibitor BI-4464 . This pattern indicates that FAK degradation potency and antiproliferative potency are not linearly correlated, and that BI-0319's primary scientific value lies in its ability to dissect scaffold-dependent biology rather than in maximal growth inhibition .

Antiproliferative Viability GI-NET

BI-0319 Concentration-Dependent FAK Degradation and Pyk2 Selectivity in Episomal Cell Models

In episomal W12 cells treated with BI-0319 at concentrations of 250 nM, 500 nM, and 1 µM for 48 hours, immunoblotting revealed concentration-dependent degradation of FAK protein [1]. Critically, Pyk2 (PTK2B, the closest FAK paralog) protein levels remained unchanged across all tested concentrations, demonstrating that BI-0319 selectively degrades FAK without affecting the structurally related Pyk2 kinase [1]. This paralog selectivity is a critical quality control parameter for FAK degradation studies, as Pyk2 can functionally compensate for FAK loss in certain cellular contexts [2].

Concentration-Dependent Degradation Pyk2 Selectivity W12 cells

Optimal Deployment Scenarios for BI-0319 Based on Validated Differentiation Evidence


Dissecting FAK Kinase-Independent Scaffold Functions in Epigenetic Regulation

BI-0319 is the indicated tool compound for studies aimed at separating FAK kinase activity from its scaffold-mediated epigenetic functions. The direct head-to-head evidence that BI-0319 — but not the kinase inhibitor Y15 — reduces H3K9 acetylation in GI-NET cells [1] positions BI-0319 as the only well-validated FAK degrader with published H3K9 acetylation modulation data. Experimental designs should pair BI-0319 with Y15 as a kinase-only control and with the negative-control diastereomer BI-4206 as a VHL-mechanism control .

GI-NET and Neuroendocrine Tumor FAK Dependency Studies Requiring Degradation-Based Target Validation

GI-NET research represents the best-validated disease context for BI-0319 deployment. The 2025 Toffoli et al. study in GOT1 and COLO320DM GI-NET cell lines provides a complete experimental template: BI-0319 treatment reduces viability, colony formation, and invasion in both 2D and 3D models, with effects validated by siRNA knockdown of FAK [1]. The elevated PTK2 expression identified in rectal and small intestinal NETs versus pancreatic NETs [1] further supports the translational rationale for prioritizing BI-0319 in GI-NET FAK dependency studies.

PROTAC Linker Optimization and Ternary Complex Modeling Studies Using BI-0319 as a Reference Scaffold

BI-0319 serves as a critical reference compound for rational PROTAC design efforts. The compound's well-characterized structural formula (C₅₂H₅₉F₃N₈O₁₁S, MW 1061.13) [1], its 10-atom PEG-based linker architecture (Azido-PEG3-acid connected between BI-4464 warhead and VHL ligand VH032) , and its published DC50 baseline (~243 nM in A549 cells) provide the foundational parameters against which linker-optimized variants (e.g., FAK PROTAC 9c with DC50 = 3.6 nM) are benchmarked [2]. Computational chemistry groups can use BI-0319's ternary complex (FAK–BI-0319–VHL) as a starting point for molecular dynamics simulations aimed at optimizing PROTAC-induced protein-protein interfaces.

Budget-Constrained Academic Pilot Studies in FAK Biology Requiring Zero-Cost Access

For academic laboratories initiating FAK degradation research without dedicated budgets for commercial PROTAC procurement, BI-0319 via opnMe M2O is the only viable entry point [1]. The bundled availability of BI-4206 (negative control diastereomer) from the same portal eliminates the additional cost and sourcing complexity of acquiring a separate control compound . This procurement model enables preliminary FAK degradation experiments — including dose-response characterization, target engagement validation, and phenotypic screening — at zero direct compound cost, after which researchers can make data-driven decisions about whether to invest in more potent commercial FAK PROTACs such as BI-3663 or custom-synthesized analogs .

Quote Request

Request a Quote for BI-0319

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.